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molecular formula C11H13NO B2354518 N-(2,3-Dihydro-1H-inden-5-yl)acetamide CAS No. 59856-06-3

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Cat. No. B2354518
M. Wt: 175.231
InChI Key: WOYOJAPRKMBKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A solution of 7.18 g (54 mmol) of 5-aminoindane and 10.9 g (108 mmol) of triethylamine in 40 mL of CH2Cl2 is cooled to 5° C. Acetic anhydride (7.63 g, 81 mmol) is added carefully dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is poured into 1 N HCl to acidify it and is then extracted with EtOAc. The organic layer is evaporated in vacuo. Toluene is added to the residue and the mixture is evaporated in vacuo to give 5-acetylaminoindane that was used without purification. 5-Acetylaminoindane (8.8 g) is dissolved in a solution of 26 mL of HOAc and 126 mL of acetic anhydride, and cooled to 0° C. Nitric acid (8.3 mL) is added carefully dropwise to the solution so as to control the temperature of the exothermic reaction. The mixture is stirred for an additional 30 minutes and is poured onto ice and filtered. The solid is washed with water and dried in a vacuum oven overnight to give 5-acetylamino-6-nitroindane that is used without further purification. A mixture of this solid in 230 mL of 6 N HCl is heated to reflux for 4 hours. The mixture is neutralized with Na2CO3 (152 g) in 1000 mL of H2O. The solids are filtered and dried overnight in a vacuum oven to give 5-amino-6-nitroindane.
Quantity
7.18 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.C(N(CC)CC)C.[C:18](OC(=O)C)(=[O:20])[CH3:19].Cl>C(Cl)Cl>[C:18]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.63 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is evaporated in vacuo
ADDITION
Type
ADDITION
Details
Toluene is added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2CCCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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